Menaquinone-4 is primarily derived from animal sources, including meat and dairy products, and can also be synthesized in the human body from phylloquinone (vitamin K1) or menadione (vitamin K3). Unlike other menaquinones that are produced by bacteria, menaquinone-4 is unique because it is not synthesized by bacteria but rather formed through tissue-specific conversion processes in animals . It belongs to the broader classification of menaquinones, which are categorized based on the number of isoprene units in their side chain (in this case, four).
The synthesis of menaquinone-4-13C6 involves incorporating carbon-13 isotopes into the menaquinone-4 structure. This can be achieved through various synthetic routes, including:
Menaquinone-4 participates in various biochemical reactions, primarily involving redox processes. Key reactions include:
These reactions are vital for understanding its role as an electron carrier in both bacterial respiration and human physiology.
Menaquinone-4 functions primarily through its role in carboxylation reactions essential for bone health. It activates proteins such as osteocalcin by facilitating the carboxylation process, which enhances calcium binding in bones . The mechanism involves:
This mechanism underscores its importance in maintaining bone density and cardiovascular health.
Menaquinone-4-13C6 serves several important roles in scientific research:
The incorporation of carbon-13 isotopes allows researchers to conduct detailed studies on the bioavailability and metabolism of menaquinones in different biological contexts .
Menaquinone-4-¹³C₆ (MK4-¹³C₆) is synthesized through targeted isotopic labeling of its naphthoquinone ring. The primary strategy involves chemical synthesis where unlabeled menadione (vitamin K₃) is replaced with ¹³C₆-labeled menadione precursors. This menadione-¹³C₆ intermediate undergoes alkylation with geranylgeranyl pyrophosphate (GGPP), catalyzed by the prenyltransferase enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1). This enzymatic step attaches the unsaturated isoprenoid side chain to the ¹³C-labeled naphthoquinone core, yielding MK4-¹³C₆ [2] [4].
Alternative approaches include biological incorporation, where isotopically labeled precursors (e.g., ¹³C₆-phenylalanine) are fed to microbial or mammalian systems expressing UBIAD1. For example, studies in mice confirmed that dietary administration of ¹³C-labeled phylloquinone (PK) or long-chain menaquinones (e.g., MK7, MK9) results in in vivo conversion to tissue MK4-¹³C₆ via UBIAD1-mediated side-chain cleavage and reprenylation [2]. The naphthoquinone ring remains intact during this metabolic conversion, preserving the ¹³C label.
Chemical synthesis offers higher isotopic purity (>98% ¹³C), while biological methods mimic natural metabolic pathways but may yield lower enrichment due to isotopic dilution [1] [4].
Table 1: Isotopic Labeling Strategies for MK4-¹³C₆
| Method | Precursor | Catalyst | Isotopic Enrichment | Key Advantage |
|---|---|---|---|---|
| Chemical Synthesis | Menadione-¹³C₆ + GGPP | Chemical catalysts | >98% ¹³C₆ | High purity, no enzymes required |
| Enzymatic Conversion | Phylloquinone-¹³C | UBIAD1 | 77–95%* | Biologically relevant pathway |
| In Vivo Metabolic Labeling | MK7-¹³C₆/MK9-¹³C₆ | Endogenous UBIAD1 | 22–77%* | Suitable for tracer studies in models |
*Enrichment varies by tissue and pre-existing unlabeled pools [2].
Optimizing MK4-¹³C₆ synthesis focuses on maximizing isotopic enrichment and minimizing side reactions. Key parameters include:
For metabolic tracing, position-specific labeling is critical. The ¹³C₆ label in MK4-¹³C₆ resides exclusively in the naphthoquinone ring (positions 1–6), enabling unambiguous detection of ring-derived metabolites. In mice fed ¹³C₁₁MK4 (uniformly labeled ring + side chain), only the naphthoquinone moiety was retained in tissue MK4, confirming side-chain removal during UBIAD1 recycling [2]. This validates MK4-¹³C₆ as a precise tracer for naphthoquinone metabolism.
Delivery optimization in biological studies involves emulsifying MK4-¹³C₆ in lipid carriers (e.g., corn oil) to enhance intestinal absorption. Dosing at 2.2–5.0 μmol/kg diet achieves detectable enrichment in tissues within 1 week without perturbing growth [2].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0